molecular formula C8H15N3O3 B1407686 Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate CAS No. 1706520-74-2

Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate

Cat. No.: B1407686
CAS No.: 1706520-74-2
M. Wt: 201.22 g/mol
InChI Key: NOBBVKITJMAOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate is a chemical compound with the molecular formula C8H15N3O3 It is known for its unique structure, which includes an aminocarbonyl group and a hydrazono group attached to a methylpentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of methyl 4-methylpentanoate with aminocarbonyl hydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization, filtration, and distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted products depending on the nature of the substituent.

Scientific Research Applications

Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate involves its interaction with molecular targets and pathways within biological systems. The aminocarbonyl and hydrazono groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 3-(carbamoylhydrazinylidene)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-5(2)6(4-7(12)14-3)10-11-8(9)13/h5H,4H2,1-3H3,(H3,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBBVKITJMAOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NNC(=O)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate
Reactant of Route 3
Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate
Reactant of Route 4
Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.